molecular formula C14H10BrClN2O4 B5100018 N-(2-bromo-4-nitrophenyl)-2-(3-chlorophenoxy)acetamide

N-(2-bromo-4-nitrophenyl)-2-(3-chlorophenoxy)acetamide

Cat. No.: B5100018
M. Wt: 385.59 g/mol
InChI Key: SROHTTLUOIXESK-UHFFFAOYSA-N
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Description

N-(2-bromo-4-nitrophenyl)-2-(3-chlorophenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo and nitro group on the phenyl ring, as well as a chlorophenoxy group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-nitrophenyl)-2-(3-chlorophenoxy)acetamide typically involves a multi-step process:

    Nitration: The starting material, 2-bromoaniline, undergoes nitration to introduce the nitro group at the 4-position of the phenyl ring.

    Acylation: The nitrated product is then subjected to acylation with chloroacetyl chloride to form the corresponding acetamide.

    Substitution: Finally, the acetamide undergoes a nucleophilic substitution reaction with 3-chlorophenol to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-nitrophenyl)-2-(3-chlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The bromo group can be replaced by other substituents through nucleophilic substitution reactions.

    Substitution: The chlorophenoxy group can participate in further substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

    Reduction: Reduction of the nitro group yields N-(2-bromo-4-aminophenyl)-2-(3-chlorophenoxy)acetamide.

    Substitution: Substitution of the bromo group can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-bromo-4-nitrophenyl)-2-(3-chlorophenoxy)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-nitrophenyl)-2-(3-chlorophenoxy)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromo-4-nitrophenyl)-2-(4-chlorophenoxy)acetamide
  • N-(2-bromo-4-nitrophenyl)-2-(3-methylphenoxy)acetamide
  • N-(2-bromo-4-nitrophenyl)-2-(3-fluorophenoxy)acetamide

Uniqueness

N-(2-bromo-4-nitrophenyl)-2-(3-chlorophenoxy)acetamide is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different pharmacological or chemical properties, making it valuable for specific research applications.

Properties

IUPAC Name

N-(2-bromo-4-nitrophenyl)-2-(3-chlorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClN2O4/c15-12-7-10(18(20)21)4-5-13(12)17-14(19)8-22-11-3-1-2-9(16)6-11/h1-7H,8H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROHTTLUOIXESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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